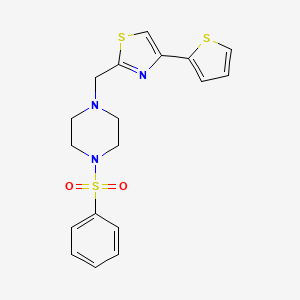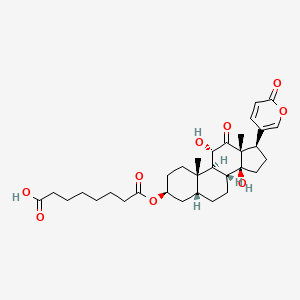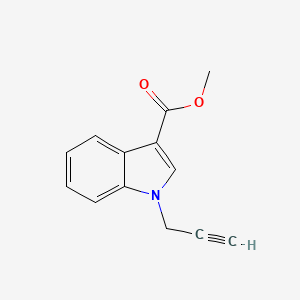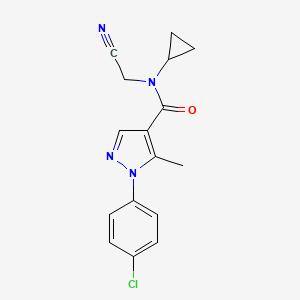
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bond Dissociation Energies in Aromatic Hydrocarbons
Research on the bond dissociation energies (BDEs) of C−H and N−H bonds in aromatic molecules, including benzofuran, provides foundational insights into the stability and reactivity of compounds like 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one. Understanding BDEs aids in the synthesis and application of such compounds in various fields, including materials science and pharmacology (Barckholtz, Barckholtz, & Hadad, 1999).
Synthesis and Chemical Properties
The synthesis and chemical behavior of tetrahydrofurobenzofurans provide a basis for exploring the applications of complex molecules featuring benzofuran and furan units. Studies on the reactivity, rearrangement, and ring expansion under reductive conditions reveal pathways to novel compounds with potential bioactive properties (Luo et al., 2005).
Vasorelaxant Agents
Compounds containing benzofuran and pyrazoline structures, similar to the core structure of the compound , have been synthesized and evaluated for their vasorelaxant activities. Such research indicates potential applications in developing new therapeutic agents for cardiovascular diseases. The quantitative structure-activity relationship (QSAR) study of these compounds helps in understanding how structural features contribute to biological activity (Hassan et al., 2014).
DNA Topoisomerases I and II Inhibitory Activities
New benzofurans isolated from natural sources have shown significant inhibitory activities against DNA topoisomerases I and II. This suggests a potential research direction in cancer therapy, where compounds with similar structural motifs could be explored for their anticancer properties (Lee et al., 2007).
Photoinduced Direct Oxidative Annulation
The application of photochemistry in synthesizing polyheterocyclic compounds, including those with benzofuran units, opens new avenues for the efficient and sustainable synthesis of complex organic molecules. This method allows for the generation of highly functionalized structures without the need for transition metals or oxidants, which is crucial for the development of green chemistry protocols (Zhang et al., 2017).
Industrial Applications of Heterocyclic Compounds
The broad overview of the applications of furan and benzofuran compounds in various industries, including pharmaceuticals, textiles, and agrochemicals, highlights the versatility and importance of these heterocycles. Understanding the synthesis and functionalization of such compounds is essential for their effective application across different sectors (Dze, 2020).
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDYXNXPWPUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)


![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)

